molecular formula C19H22ClNO B4837123 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline

1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B4837123
M. Wt: 315.8 g/mol
InChI Key: NQHSTYANNCGUDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline, also known as CHBQ, is a synthetic compound that belongs to the tetrahydroquinoline family. It is a potent and selective inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which plays a critical role in cell signaling and survival. CHBQ has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.

Mechanism of Action

1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline exerts its pharmacological effects by selectively inhibiting the PI3K pathway, which is a critical signaling pathway that regulates cell growth, survival, and metabolism. The PI3K pathway is often overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. By blocking this pathway, 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline can inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has been shown to have a range of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis (programmed cell death) in cancer cells. 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline is its potent and selective inhibition of the PI3K pathway, which makes it a valuable tool for studying the role of this pathway in disease. 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has also been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent. One limitation of 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline is its relatively complex synthesis, which may limit its availability and use in some research settings.

Future Directions

There are several potential future directions for research on 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline. One area of interest is the development of 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline-based therapies for cancer and inflammation. Another area of interest is the study of the molecular mechanisms underlying 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline's pharmacological effects, which could lead to the development of more potent and selective inhibitors of the PI3K pathway. Additionally, 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline could be used as a tool to study the role of the PI3K pathway in other diseases, such as diabetes and neurodegenerative disorders.

Scientific Research Applications

1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the PI3K pathway, which is often overactivated in cancer cells. 1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.

properties

IUPAC Name

1-[4-(4-chlorophenoxy)butyl]-3,4-dihydro-2H-quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO/c20-17-9-11-18(12-10-17)22-15-4-3-13-21-14-5-7-16-6-1-2-8-19(16)21/h1-2,6,8-12H,3-5,7,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHSTYANNCGUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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